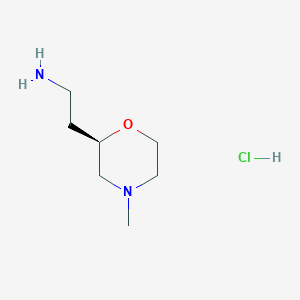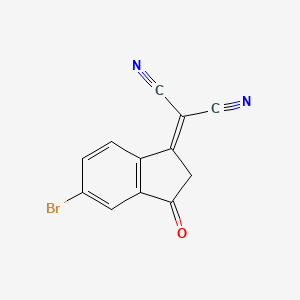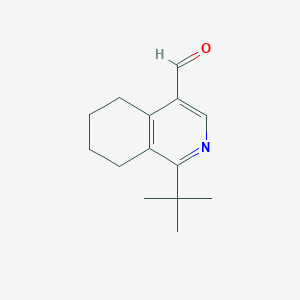
1-(tert-Butyl)-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl)-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the tert-butyl group and the tetrahydroisoquinoline core makes this compound interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formylation: The formyl group can be introduced through the Vilsmeier-Haack reaction, where the isoquinoline derivative reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
化学反応の分析
Types of Reactions: 1-(tert-Butyl)-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the isoquinoline ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-(tert-Butyl)-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid.
Reduction: 1-(tert-Butyl)-5,6,7,8-tetrahydroisoquinoline-4-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
科学的研究の応用
1-(tert-Butyl)-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 1-(tert-Butyl)-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
1-(tert-Butyl)-3,4-dihydroisoquinoline: Lacks the aldehyde group but has a similar isoquinoline core.
1-(tert-Butyl)-6,7-dimethoxyisoquinoline: Contains additional methoxy groups on the isoquinoline ring.
1-(tert-Butyl)-5,6,7,8-tetrahydroisoquinoline-4-methanol: The reduced form of the aldehyde compound.
Uniqueness: 1-(tert-Butyl)-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
1-tert-butyl-5,6,7,8-tetrahydroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C14H19NO/c1-14(2,3)13-12-7-5-4-6-11(12)10(9-16)8-15-13/h8-9H,4-7H2,1-3H3 |
InChIキー |
JVIXJSZMZYENDQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC=C(C2=C1CCCC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B15218404.png)
![{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218408.png)
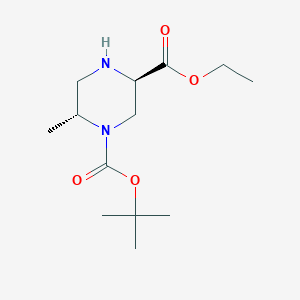
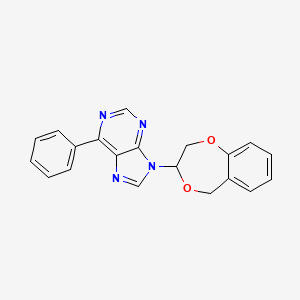
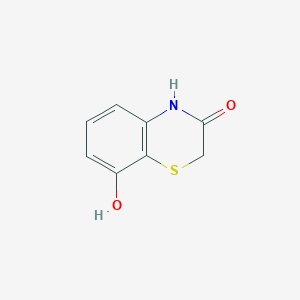
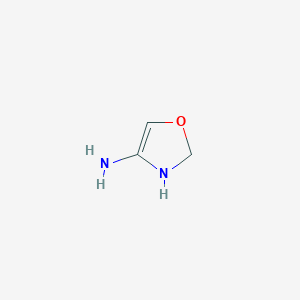
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)
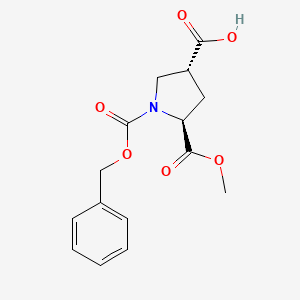
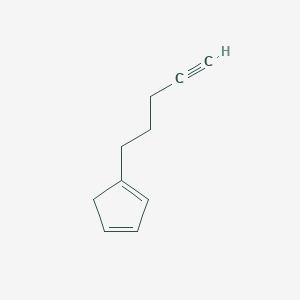
![3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide](/img/structure/B15218475.png)


